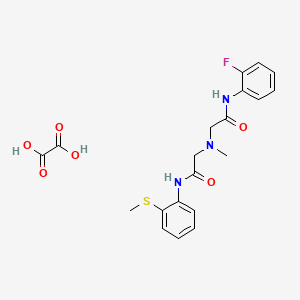
N-(2-Fluorophenyl)-2-(methyl(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)amino)acetamide oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Fluorophenyl)-2-(methyl(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)amino)acetamide oxalate is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, a methylthio group, and an oxalate salt, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluorophenyl)-2-(methyl(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)amino)acetamide oxalate typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the reaction of 2-fluoroaniline with an appropriate acylating agent to form an intermediate compound.
Introduction of the Methylthio Group: The intermediate is then reacted with a methylthio-substituted reagent under controlled conditions to introduce the methylthio group.
Coupling Reaction: The resulting compound undergoes a coupling reaction with a suitable amine derivative to form the final product.
Oxalate Formation: The final step involves the conversion of the compound into its oxalate salt form, typically by reacting with oxalic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules. Its structural features could make it a candidate for enzyme inhibition studies or as a probe in biochemical assays.
Medicine
The compound’s potential medicinal applications could include its use as a lead compound in drug discovery. Its ability to interact with specific biological targets might make it useful in the development of new therapeutic agents.
Industry
In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might also make it suitable for use in specialty chemicals.
Mécanisme D'action
The mechanism by which N-(2-Fluorophenyl)-2-(methyl(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)amino)acetamide oxalate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The fluorophenyl and methylthio groups could play a role in binding to the target site, while the oxalate salt form might influence its solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Fluorophenyl)-2-(methyl(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)amino)acetamide
- N-(2-Fluorophenyl)-2-(methyl(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)amino)acetamide hydrochloride
Uniqueness
Compared to similar compounds, N-(2-Fluorophenyl)-2-(methyl(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)amino)acetamide oxalate may offer unique advantages in terms of solubility and stability due to its oxalate salt form. This could enhance its applicability in various scientific and industrial contexts.
Propriétés
Formule moléculaire |
C20H22FN3O6S |
|---|---|
Poids moléculaire |
451.5 g/mol |
Nom IUPAC |
N-(2-fluorophenyl)-2-[methyl-[2-(2-methylsulfanylanilino)-2-oxoethyl]amino]acetamide;oxalic acid |
InChI |
InChI=1S/C18H20FN3O2S.C2H2O4/c1-22(11-17(23)20-14-8-4-3-7-13(14)19)12-18(24)21-15-9-5-6-10-16(15)25-2;3-1(4)2(5)6/h3-10H,11-12H2,1-2H3,(H,20,23)(H,21,24);(H,3,4)(H,5,6) |
Clé InChI |
UGPBYPYSHGQQNT-UHFFFAOYSA-N |
SMILES canonique |
CN(CC(=O)NC1=CC=CC=C1F)CC(=O)NC2=CC=CC=C2SC.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


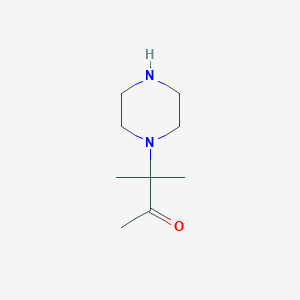
![2-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B12852956.png)
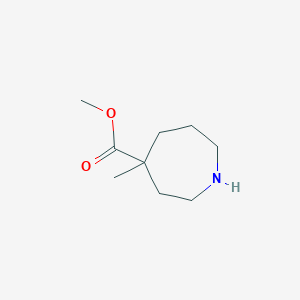
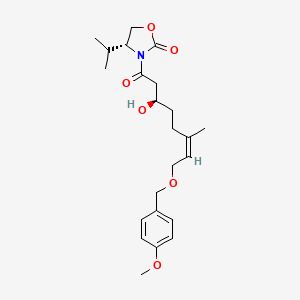
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12852966.png)
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methyl 4-fluorosulfonylbenzoate](/img/structure/B12852973.png)
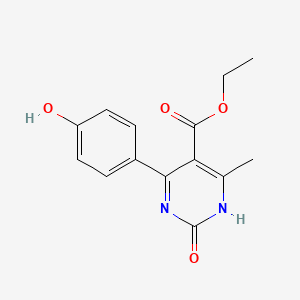




![2-(4-(Diethylamino)phenyl)-3,6-dimethylbenzo[d]thiazol-3-ium](/img/structure/B12853018.png)
![5-[3-(4-Methoxy-2-methyl-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12853026.png)

